2-Chloropyridine-4-carboximidamide
Overview
Description
2-Chloropyridine-4-carboximidamide is a chemical compound with the molecular formula C6H6ClN3 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom The compound is characterized by the presence of a chlorine atom at the second position and a carboximidamide group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloropyridine-4-carboximidamide typically involves the reaction of 2-chloropyridine with appropriate reagents to introduce the carboximidamide group. One common method is the reaction of 2-chloropyridine with cyanamide under acidic conditions, followed by hydrolysis to yield the desired product . Another approach involves the use of 2-chloropyridine-4-carboxylic acid as a starting material, which is then converted to the carboximidamide derivative through a series of steps including amidation and chlorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions
2-Chloropyridine-4-carboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-aminopyridine-4-carboximidamide or 2-thiopyridine-4-carboximidamide can be formed.
Oxidation Products: N-oxides of this compound.
Reduction Products: Amines derived from the reduction of the carboximidamide group.
Scientific Research Applications
2-Chloropyridine-4-carboximidamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coordination complexes.
Biological Studies: It serves as a ligand in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloropyridine-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity . In biological systems, it may interfere with cellular processes by modulating signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A simpler derivative with only a chlorine atom at the second position, used in the synthesis of various pharmaceuticals and agrochemicals.
4-Chloropyridine-3-carboximidamide: A structural isomer with the carboximidamide group at the third position, exhibiting different reactivity and applications.
2-Aminopyridine-4-carboximidamide: A derivative with an amino group at the second position, used in medicinal chemistry.
Uniqueness
2-Chloropyridine-4-carboximidamide is unique due to the specific positioning of the chlorine and carboximidamide groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-chloropyridine-4-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3/c7-5-3-4(6(8)9)1-2-10-5/h1-3H,(H3,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONBKIBXOFXRHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679086 | |
Record name | 2-Chloropyridine-4-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
765224-12-2 | |
Record name | 2-Chloropyridine-4-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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